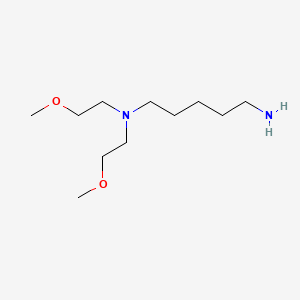

(5-Aminopentyl)bis(2-methoxyethyl)amine

Description

General Overview of Functionalized Polyamines in Chemical Research

Functionalized polyamines are a pivotal class of organic compounds characterized by a carbon backbone interspersed with multiple amine groups. chemrxiv.org These molecules, which include naturally occurring compounds like putrescine and spermidine, are fundamental to numerous biological processes, including cell growth and differentiation. chemrxiv.org In chemical research, the interest in functionalized polyamines stems from their versatile coordination chemistry, their ability to bind to biologically significant molecules, and their use as building blocks in supramolecular chemistry and materials science. The strategic modification of polyamine structures allows for the fine-tuning of their physical and chemical properties, opening avenues for the development of novel catalysts, therapeutic agents, and advanced materials. nih.gov The synthesis of these complex molecules often involves multi-step processes, including techniques like the alkylation of amines, acylation, and more recently, photoredox catalysis to achieve selective functionalization. chemrxiv.orgmdpi.com

The Role of Ether-Amine Hybrid Structures in Contemporary Chemistry

Ether-amine hybrid structures are compounds that incorporate both ether (-O-) and amine (-NR-) functional groups. This combination imparts a unique set of properties, including enhanced solubility in various solvents and the capacity for complex coordination with metal ions. cymitquimica.com The ether linkages can influence the steric and electronic environment of the amine groups, thereby modulating their reactivity and basicity. libretexts.org These hybrid structures are integral to the design of macrocyclic ligands, such as crown ethers and cryptands, which are renowned for their selective ion-binding capabilities. In materials science, ether-amine compounds are utilized as curing agents for epoxy resins, as surfactants, and as intermediates in the synthesis of more complex molecules. chinaskydream.comgoogle.com Their dual functionality makes them valuable in applications ranging from catalysis to pharmaceutical synthesis. chinaskydream.com

Research Gaps and Opportunities Pertaining to (5-Aminopentyl)bis(2-methoxyethyl)amine

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound (5-Aminopentyl)bis(2-methoxyethyl)amine. There is a notable absence of published studies detailing its synthesis, characterization, or potential applications. This lack of information presents a clear opportunity for original research. The compound's structure, which combines a polyamine backbone with ether functionalities, suggests it could exhibit interesting and potentially useful properties.

Investigation into this molecule could explore its potential as a novel ligand for coordination chemistry, a building block for new polymers or dendrimers, or as a compound with specific catalytic or biological activity. The primary research opportunity lies in the initial synthesis and characterization of (5-Aminopentyl)bis(2-methoxyethyl)amine, which would provide the foundational data necessary for any subsequent exploration of its properties and applications. The study of this compound could contribute to the broader understanding of functionalized polyamines and ether-amine hybrid structures.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-bis(2-methoxyethyl)pentane-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O2/c1-14-10-8-13(9-11-15-2)7-5-3-4-6-12/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVMHFMMRUVJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCCCCN)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Structural Analysis of 5 Aminopentyl Bis 2 Methoxyethyl Amine

Due to the absence of experimental data in the scientific literature for (5-Aminopentyl)bis(2-methoxyethyl)amine, its physicochemical properties must be predicted based on its constituent functional groups and by drawing parallels with structurally related compounds, such as Bis(2-methoxyethyl)amine (B57041). bdmaee.netsigmaaldrich.com The molecule possesses a tertiary amine core, a primary amine terminus, and two ether linkages, which are expected to govern its physical and chemical behavior.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C11H26N2O2 | Based on molecular structure |

| Molecular Weight | 218.34 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light yellow liquid | Analogy with similar amines like Bis(2-methoxyethyl)amine. bdmaee.net |

| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than Bis(2-methoxyethyl)amine (170-172 °C) due to increased molecular weight and hydrogen bonding capability of the primary amine. sigmaaldrich.com |

| Solubility | Miscible in water and polar organic solvents | The presence of amine and ether groups should allow for hydrogen bonding with water. cymitquimica.com |

| Basicity (pKa) | Two pKa values expected; one for the tertiary amine (~8-9) and one for the primary amine (~10-11) | Typical pKa values for aliphatic tertiary and primary amines. |

Synthesis and Manufacturing Processes

Proposed Synthetic Pathways

A likely approach to synthesize (5-Aminopentyl)bis(2-methoxyethyl)amine would involve a multi-step process starting from commercially available precursors. One potential route is outlined below:

Route 1: Sequential Alkylation

Starting Material: Bis(2-methoxyethyl)amine (B57041). sigmaaldrich.com

Step 1: Alkylation with a protected aminopentyl halide. Bis(2-methoxyethyl)amine could be reacted with a 5-halopentylamine derivative where the primary amine is protected with a suitable protecting group (e.g., a Boc group). This would be a standard nucleophilic substitution reaction. mdpi.com

Step 2: Deprotection. The protecting group on the primary amine would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (5-Aminopentyl)bis(2-methoxyethyl)amine.

Route 2: Reductive Amination

Starting Material: 5-Aminopentanal (B1222117) or a derivative.

Step 1: Reductive amination with Bis(2-methoxyethyl)amine. The aldehyde group of 5-aminopentanal (with the amine group protected) could react with Bis(2-methoxyethyl)amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the tertiary amine.

Step 2: Deprotection. Removal of the protecting group from the primary amine would yield the target compound.

Potential Catalysts and Reagents

The synthesis would likely employ standard reagents and catalysts. For alkylation reactions, a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) would be used to scavenge the acid produced. nih.gov Solvents would typically be polar aprotic solvents like acetonitrile (B52724) or DMF. For reductive amination, a mild reducing agent is crucial to avoid reduction of other functional groups. ncert.nic.in The choice of protecting group for the primary amine is critical to ensure it remains intact during the formation of the tertiary amine. mdpi.com

Coordination Chemistry of 5 Aminopentyl Bis 2 Methoxyethyl Amine

Ligand Design Principles of Multi-Dentate Amines and Ether-Containing Ligands

The design of a ligand is crucial as it dictates the composition, structure, and reactivity of the resulting metal complex. nih.gov In ligands like (5-Aminopentyl)bis(2-methoxyethyl)amine, several key principles are at play.

Denticity and the Chelate Effect: As a potential tridentate ligand, it can bind a metal ion at three positions simultaneously (one nitrogen and two oxygens). This formation of multiple chelate rings—typically five- or six-membered rings, depending on the exact conformation—leads to a significant increase in thermodynamic stability compared to coordination by analogous monodentate ligands. This phenomenon is known as the chelate effect.

Donor Atom Characteristics: The ligand possesses a combination of different donor atoms. The primary amine group acts as a moderately strong σ-donor. mdpi.com In contrast, the ether oxygen atoms are considered weaker, borderline hard/soft donors. wikipedia.org This mixed-donor character allows the ligand to coordinate effectively with a variety of metal ions, depending on their own hard/soft acid properties.

Ligand Flexibility: The presence of flexible alkyl chains connecting the amine and ether donor groups provides conformational versatility. nih.gov This flexibility allows the ligand to adapt to the diverse geometric preferences of different metal ions, from tetrahedral and square planar to octahedral and higher-coordination-number geometries. acs.orgnih.gov

Lipophilicity: The ether groups and the pentyl chain increase the ligand's lipophilic character, which can enhance the solubility of its metal complexes in non-polar organic solvents. wikipedia.org

Complexation with Transition Metal Ions

The N,O,O donor set of (5-Aminopentyl)bis(2-methoxyethyl)amine makes it a versatile chelator for a wide array of transition metal ions. mdpi.comresearchgate.net The stability and structure of the resulting complexes are governed by factors such as the metal's oxidation state, ionic radius, and preferred coordination number.

The ratio in which the ligand binds to a metal ion is a fundamental characteristic of a coordination system. For a tridentate ligand (L) like (5-Aminopentyl)bis(2-methoxyethyl)amine, several stoichiometries are possible, primarily influenced by the coordination number preference of the metal ion (M). osti.gov

1:1 Metal-to-Ligand Ratio (ML): A single ligand can bind to a metal ion, leaving other coordination sites available for solvent molecules or ancillary ligands (X). This can result in complexes with formulas like [M(L)Xn]. This is common for metals that prefer lower coordination numbers or in the presence of bulky ancillary ligands.

2:1 Metal-to-Ligand Ratio (ML2): Two ligand molecules can coordinate to a single metal center, typically satisfying a coordination number of six and forming an octahedral complex, [M(L)2]. libretexts.org The formation of this species is favored when the ligand is not sterically bulky and the metal readily supports a hexacoordinate environment.

The predominant species in solution can often be controlled by adjusting the molar ratio of the reactants. osti.gov

| Metal:Ligand Ratio | General Formula | Typical Coordination Number | Potential Geometry |

|---|---|---|---|

| 1:1 | [M(L)X] or [M(L)X2] | 4 or 5 | Tetrahedral, Square Planar, or Square Pyramidal |

| 1:1 | [M(L)X3] | 6 | Octahedral |

| 1:2 | [M(L)2] | 6 | Octahedral |

The flexibility of the ligand allows it to adopt various chelation modes, which in turn define the coordination geometry around the metal center. nih.gov

In hexacoordinate [M(L)2] complexes, two distinct geometrical isomers are possible:

Meridional (mer) isomer: The three donor atoms of each ligand occupy a plane that passes through the central metal ion.

Facial (fac) isomer: The three donor atoms of each ligand are positioned on one of the triangular faces of the octahedron.

The preferred isomer often depends on the length and flexibility of the ligand's backbone. For 1:1 complexes, the geometry is dictated by the metal's intrinsic preferences and the nature of any other co-ligands. Common geometries include distorted tetrahedral and square planar for four-coordinate complexes, and trigonal bipyramidal or square pyramidal for five-coordinate species. lumenlearning.comlibretexts.org

The electronic structure of a transition metal ion is profoundly influenced by the ligand field created by the surrounding donor atoms. nih.gov The N,O,O donor set of (5-Aminopentyl)bis(2-methoxyethyl)amine generates a ligand field of intermediate strength. Ether ligands are known to be weak-field σ-donors, while the amine group exerts a stronger field effect. wikipedia.org This moderate ligand field dictates the splitting of the metal's d-orbitals, which affects the complex's color, magnetic properties, and reactivity. For metal ions with d⁴ to d⁷ electron configurations, the ligand field strength determines whether a high-spin or low-spin complex is formed. nih.gov

Complexation with Main Group and Lanthanide Ions

Main group and lanthanide ions are classified as hard Lewis acids and therefore exhibit a strong affinity for hard Lewis bases, such as the ether oxygen atoms of the ligand. researchgate.net The flexible nature of the ligand is particularly well-suited to accommodate the larger ionic radii of these elements. Lanthanide ions typically display high coordination numbers (often 8 or 9), suggesting that they might coordinate to multiple molecules of (5-Aminopentyl)bis(2-methoxyethyl)amine or to a combination of the ligand and other solvent or counter-ion donors to satisfy their coordination sphere. nih.govrsc.org

Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, EPR, XAS)

A suite of spectroscopic techniques is essential for elucidating the structure and bonding in metal complexes of (5-Aminopentyl)bis(2-methoxyethyl)amine.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy probes the electronic transitions within the complex. For transition metal complexes, absorptions in the visible range typically arise from d-d transitions, the energy of which is a direct measure of the ligand field splitting. chimia.chbath.ac.uk More intense bands in the UV region are often assigned to ligand-to-metal or metal-to-ligand charge-transfer (LMCT/MLCT) transitions. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is a highly sensitive technique for studying complexes with unpaired electrons (paramagnetic species), such as those containing Cu(II), Mn(II), or high-spin Fe(III). acs.org The EPR spectrum yields the principal values of the g-tensor and hyperfine coupling constants. These parameters provide detailed insights into the electronic ground state of the metal ion and the geometry of the coordination sphere. acs.orgmdpi.com For instance, the g-values for a Cu(II) complex can help distinguish between an axial (tetragonal) or rhombic geometry. researchgate.net Furthermore, superhyperfine coupling to the ¹⁴N nucleus of the amine group can provide direct evidence of its coordination to the metal center. cardiff.ac.uk

XAS Spectroscopy: X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local atomic and electronic structure around the metal center. nih.gov The X-ray Absorption Near-Edge Structure (XANES) region provides information on the metal's oxidation state and coordination geometry (e.g., distinguishing between octahedral and tetrahedral environments). nih.govacs.org The Extended X-ray Absorption Fine Structure (EXAFS) region allows for the precise determination of metal-ligand bond distances and the number of coordinating atoms. acs.org This technique could be used to directly measure the M-N and M-O bond lengths in a complex.

| Technique | Parameter | Typical Value/Observation | Information Gained |

|---|---|---|---|

| UV-Vis | λmax (d-d) | 500-800 nm | Ligand field strength, coordination geometry |

| EPR (Cu(II) complex) | g|| and g⊥ | g|| > g⊥ ≈ 2.0 | Electronic ground state, degree of axial distortion |

| EPR (Cu(II) complex) | A|| (63,65Cu) | 150-200 x 10-4 cm-1 | Covalency of metal-ligand bond |

| XAS (EXAFS) | M-N distance | ~2.0 - 2.2 Å | Precise bond length |

| XAS (EXAFS) | M-O distance | ~2.1 - 2.3 Å | Precise bond length |

pH-Dependent Complexation Behavior and Solution Speciation

The complexation of metal ions by (5-Aminopentyl)bis(2-methoxyethyl)amine is intrinsically linked to the pH of the solution. The ligand possesses three nitrogen atoms—a primary amine, a tertiary amine, and another tertiary amine within the bis(2-methoxyethyl)amine (B57041) moiety—each with the potential for protonation. The extent of this protonation is dictated by the respective acid dissociation constants (pKa values) of the conjugate acids.

In aqueous solution, the amine groups will exist in equilibrium between their protonated (ammonium) and unprotonated (amino) forms. At low pH, all three nitrogen atoms are expected to be fully protonated, rendering the ligand incapable of coordinating to metal ions due to the absence of lone pairs of electrons for donation. As the pH increases, the amine groups will deprotonate sequentially, according to their pKa values. Generally, primary ammonium (B1175870) ions are slightly more acidic than tertiary ammonium ions.

The sequence of deprotonation influences the ligand's availability and coordination mode. The unprotonated nitrogen atoms act as Lewis bases, donating their lone pair of electrons to a metal cation to form coordinate bonds. The oxygen atoms of the methoxyethyl groups can also participate in coordination, making (5-Aminopentyl)bis(2-methoxyethyl)amine a potential N,N',O,O'-tetradentate ligand.

Table 1: Representative pKa Values for Structurally Related Amine Functional Groups

| Functional Group | Typical pKa Range |

| Primary Alkylammonium (R-NH3+) | 10.6 - 10.8 |

| Tertiary Alkylammonium (R3NH+) | 9.8 - 11.0 |

Note: These are general ranges. The exact pKa values for (5-Aminopentyl)bis(2-methoxyethyl)amine would be influenced by the electronic and steric effects of the entire molecule and require experimental determination through methods like potentiometric titration. nih.govspringernature.comnih.gov

The solution speciation will thus be a complex interplay of equilibria involving the protonation of the ligand and the formation of various metal-ligand species. The chelate effect, resulting from the multidentate nature of the ligand, is expected to contribute significantly to the stability of the formed complexes. wikipedia.org

Theoretical Modeling of Coordination Environments

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the coordination environments of metal complexes that are not easily characterized experimentally. mdpi.comresearchgate.netrsc.org For (5-Aminopentyl)bis(2-methoxyethyl)amine, DFT calculations could provide significant insights into its coordination behavior with various metal ions.

Such computational studies would typically begin by optimizing the geometry of the free ligand to determine its most stable conformation. The flexibility of the pentyl chain and the methoxyethyl arms allows for multiple possible conformations, which can influence the preorganization of the ligand for metal binding. nih.gov

When modeling the metal complexes, theoretical calculations can predict several key properties:

Coordination Modes: DFT can be used to determine the most energetically favorable way the ligand binds to a metal ion. This could involve coordination by all three nitrogen atoms and both oxygen atoms, or by a subset of these donor atoms, depending on the size, charge, and electronic configuration of the metal ion. nih.gov

Bonding Characteristics: The nature of the metal-ligand bonds can be analyzed in detail, including bond lengths, bond angles, and the extent of covalent versus electrostatic interaction. researchgate.net

Electronic Structure: Calculations can elucidate the electronic structure of the resulting complexes, which is crucial for understanding their spectroscopic, magnetic, and reactive properties. nih.gov

Relative Stabilities: By comparing the energies of different possible isomers or coordination geometries, DFT can predict the most stable form of the complex in the gas phase or in solution (with the inclusion of solvent models).

For a flexible ligand like (5-Aminopentyl)bis(2-methoxyethyl)amine, computational studies could explore how the ligand wraps around different metal ions, accommodating their preferred coordination geometries (e.g., tetrahedral, square planar, octahedral). mdpi.com The interplay between the hard amine donors and the softer ether oxygen donors would also be a key aspect to investigate, as it influences the ligand's affinity for different metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. iupac.org

Due to the absence of specific scientific literature and research data concerning the catalytic applications of "(5-Aminopentyl)bis(2-methoxyethyl)amine" across the detailed sections and subsections provided in the user's request, it is not possible to generate the requested article. Extensive searches for the compound and structurally similar molecules did not yield any relevant information on its use as an organocatalyst or as a ligand in the specified metal-catalyzed reactions, including asymmetric catalysis, polymerization, or oxidation and reduction catalysis.

Therefore, to adhere to the strict requirement of providing scientifically accurate and detailed content solely focused on the requested topics, the article cannot be written. Any attempt to do so would necessitate generalizing from unrelated compounds, which would violate the user's explicit instructions.

Applications of 5 Aminopentyl Bis 2 Methoxyethyl Amine in Catalysis

(5-Aminopentyl)bis(2-methoxyethyl)amine as a Ligand in Metal-Catalyzed Reactions.

Mechanistic Investigations of Ligand-Metal Cooperative Effects

The specific compound (5-Aminopentyl)bis(2-methoxyethyl)amine has not been the direct subject of extensive mechanistic investigations regarding ligand-metal cooperative effects in catalysis, based on currently available research. However, the structural motifs present in the molecule—a primary amine and two ether functionalities—are known to participate in such cooperative effects in other, more extensively studied ligand scaffolds, particularly within pincer-type complexes. mdpi.comresearchgate.net Metal-ligand cooperativity (MLC) is a phenomenon where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a catalytic cycle. wikipedia.org This cooperation can significantly enhance catalytic activity and selectivity compared to systems where the ligand is merely a spectator. rsc.org

For a ligand like (5-Aminopentyl)bis(2-methoxyethyl)amine, the amine and ether groups can be envisioned to play distinct roles in MLC. The lone pair of electrons on the nitrogen atom of the primary amine can act as a Lewis basic site. wikipedia.org In catalytic transformations such as hydrogenation or transfer hydrogenation, this amine functionality could participate in the heterolytic cleavage of H-H or O-H bonds. nih.gov For instance, in a metal complex, the amine could accept a proton while the metal center binds the hydride, creating a bifunctional catalyst capable of efficient substrate reduction. researchgate.net

The ether groups, while generally less basic than the amine, can also contribute to cooperative effects. They can stabilize cationic metal centers through coordination and influence the electronic properties of the catalyst. In some cases, ether linkages have been shown to participate in substrate binding and orientation, facilitating the catalytic transformation. The flexibility of the ethyl chains connecting the ether oxygens to the central nitrogen allows the ligand to adopt various coordination geometries, which can be crucial for accommodating substrates and facilitating the steps of a catalytic cycle. ed.ac.uk

Mechanistic studies on analogous systems often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling (e.g., Density Functional Theory) to elucidate the role of the ligand. mdpi.com These investigations help to map out the energetic landscape of the catalytic cycle and identify the transition states where ligand participation is critical. While direct experimental data for (5-Aminopentyl)bis(2-methoxyethyl)amine is lacking, the principles established for other ether- and amine-containing ligands provide a strong basis for predicting its potential to engage in metal-ligand cooperative catalysis. nih.gov

Table 1: Potential Roles of Functional Groups in (5-Aminopentyl)bis(2-methoxyethyl)amine in Ligand-Metal Cooperative Catalysis

| Functional Group | Potential Role in MLC | Example Catalytic Step |

| Primary Amine (NH₂) | Proton shuttle, Lewis base | Heterolytic cleavage of H₂, substrate activation |

| Ether (-OCH₃) | Hemilabile coordination, electronic tuning | Stabilization of intermediates, catalyst pre-activation |

| Alkyl Backbone | Steric influence, conformational flexibility | Control of substrate access, facilitation of geometric changes |

Heterogenization Strategies for Catalytic Applications

The transition of a homogeneous catalyst to a heterogeneous system is a critical step for its practical application in industrial processes, as it simplifies catalyst separation, improves recyclability, and enhances stability. researchgate.netrsc.org For a ligand such as (5-Aminopentyl)bis(2-methoxyethyl)amine, its structure offers a clear handle for heterogenization through its primary amine group. This functionality allows for covalent attachment to a variety of solid supports. researchgate.netbohrium.com

One of the most common strategies for the immobilization of amine-containing ligands is their reaction with functionalized inorganic oxides, such as silica (B1680970) or alumina. bohrium.com The surface of silica, for example, can be modified with electrophilic groups like isocyanates or epoxides, which readily react with the primary amine of (5-Aminopentyl)bis(2-methoxyethyl)amine to form stable urea (B33335) or secondary amine linkages, respectively. Alternatively, the amine can be anchored to chloromethylated or bromomethylated polymeric supports, such as Merrifield's resin, via nucleophilic substitution. nih.gov

Another approach to heterogenization is the synthesis of a metal complex of (5-Aminopentyl)bis(2-methoxyethyl)amine that is subsequently immobilized. This method can be advantageous as it allows for the characterization of the homogeneous complex before anchoring, ensuring the integrity of the catalytic species. The pre-formed complex can then be attached to the support via the uncoordinated primary amine.

The success of these heterogenization strategies depends on several factors, including the stability of the linkage between the ligand and the support under reaction conditions and the retention of catalytic activity and selectivity upon immobilization. scispace.com While immobilization can sometimes lead to a decrease in activity due to mass transfer limitations or unfavorable steric constraints, in many cases, the enhanced stability and recyclability of the heterogeneous catalyst outweigh these potential drawbacks. researchgate.net

Table 2: Common Heterogenization Strategies for Amine-Functionalized Ligands

| Support Material | Linkage Chemistry | Advantages | Potential Challenges |

| Silica (SiO₂) | Covalent bonding via surface functionalization (e.g., with silanes, isocyanates) | High surface area, thermal stability, well-defined porosity | Potential for leaching, requires multi-step synthesis |

| Alumina (Al₂O₃) | Similar to silica, Lewis acidic sites can aid in catalyst-support interaction | Good mechanical strength and thermal stability | Surface acidity can sometimes interfere with catalysis |

| Polymeric Resins (e.g., Polystyrene) | Nucleophilic substitution on functionalized polymers (e.g., Merrifield resin) | High functional group density, tunable properties | Swelling in organic solvents, lower thermal stability |

| Magnetic Nanoparticles | Covalent attachment to surface-coated nanoparticles | Easy separation using an external magnetic field | Potential for aggregation, requires surface stabilization |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound "(5-Aminopentyl)bis(2-methoxyethyl)amine" to generate the detailed article as outlined. The research findings predominantly focus on the related precursor or analogous compound, Bis(2-methoxyethyl)amine (B57041) , and other derivatives which have different chemical structures and properties.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for "(5-Aminopentyl)bis(2-methoxyethyl)amine" without resorting to speculation or incorrectly attributing findings from other compounds. The following sections detail the roles of related compounds, which may offer a contextual understanding of the potential, though unconfirmed, applications of the target molecule.

Integration of Bis(2-methoxyethyl)amine and Related Compounds in Materials Science and Supramolecular Chemistry

While data on "(5-Aminopentyl)bis(2-methoxyethyl)amine" is not available, the foundational molecule, Bis(2-methoxyethyl)amine , and similar structures are explored in various advanced chemical applications.

Advanced Mechanistic and Reactivity Studies of 5 Aminopentyl Bis 2 Methoxyethyl Amine

Elucidation of Reaction Mechanisms involving the Primary and Tertiary Amine Centers

The reactivity of (5-Aminopentyl)bis(2-methoxyethyl)amine is largely governed by the nucleophilic character of its primary and tertiary amine nitrogen atoms. The lone pair of electrons on these nitrogen atoms allows them to participate in a variety of chemical reactions, most notably nucleophilic substitution and addition reactions.

The primary amine center (-NH₂) is generally more susceptible to reactions with electrophiles compared to the tertiary amine, primarily due to reduced steric hindrance. wikipedia.orgmasterorganicchemistry.com A common reaction involving primary amines is N-alkylation , a type of nucleophilic aliphatic substitution where the amine reacts with an alkyl halide. wikipedia.org The reaction proceeds via an S(_N)2 mechanism, where the primary amine acts as the nucleophile. msu.edu However, the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a potential for subsequent alkylation reactions. This can result in the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.commsu.edu To achieve selective mono-alkylation at the primary amine center, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Another key reaction of the primary amine is acylation , reacting with acyl chlorides or acid anhydrides to form amides. This reaction is typically a nucleophilic addition-elimination process. The high reactivity of primary amines in acylation makes it a common method for protecting the primary amino group during multi-step syntheses.

The tertiary amine center (-N(CH₂CH₂OCH₃)₂) is a stronger base but a weaker nucleophile than the primary amine due to significant steric hindrance from the two 2-methoxyethyl groups and the aminopentyl chain. masterorganicchemistry.com While it is less likely to participate in S(_N)2 reactions with bulky electrophiles, it can still react with smaller, highly reactive alkylating agents, such as methyl iodide, to form a quaternary ammonium salt . msu.edu This reaction, known as exhaustive methylation, proceeds until the nitrogen atom is fully alkylated. masterorganicchemistry.com The tertiary amine also readily participates in acid-base reactions, acting as a proton acceptor.

The relative reactivity of the two amine centers can be summarized as follows:

| Reaction Type | Primary Amine Center | Tertiary Amine Center |

| N-Alkylation | Higher reactivity, prone to over-alkylation | Lower reactivity due to steric hindrance, forms quaternary salts |

| Acylation | High reactivity, forms amides | Generally unreactive |

| Protonation | Acts as a base | Acts as a stronger base |

Investigation of Ether Group Reactivity

The two methoxyethyl groups in (5-Aminopentyl)bis(2-methoxyethyl)amine introduce ether linkages (-C-O-C-), which are generally characterized by their chemical stability and lack of reactivity under many conditions. wikipedia.orgunizin.org However, under specific and often harsh conditions, these ether groups can undergo cleavage.

The most common reaction of ethers is acid-catalyzed cleavage , typically requiring strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. unizin.org The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. unizin.orgmasterorganicchemistry.com

In the case of (5-Aminopentyl)bis(2-methoxyethyl)amine, the ether linkages involve primary carbons (part of the ethyl groups). Therefore, the cleavage is expected to proceed through an S(_N)2 mechanism . masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom adjacent to the protonated oxygen, displacing the alcohol and forming an alkyl halide. unizin.org

Studies on Protonation Equilibria and Basicity

As a polyamine, (5-Aminopentyl)bis(2-methoxyethyl)amine can accept multiple protons, and its acid-base properties are characterized by a series of protonation equilibria. Each amine group has a characteristic pKa value, which is the pH at which that group is 50% protonated. nih.gov The basicity of the amine centers is influenced by electronic and steric effects.

The tertiary amine is generally more basic than the primary amine due to the electron-donating inductive effect of the three alkyl groups attached to the nitrogen, which increases the electron density on the nitrogen and makes its lone pair more available for protonation. However, steric hindrance can affect the solvation of the protonated amine, which can also influence basicity.

The protonation of a polyamine occurs in a stepwise manner. For (5-Aminopentyl)bis(2-methoxyethyl)amine, with two distinct amine centers, there will be two macroscopic protonation constants (K₁ and K₂), corresponding to the addition of the first and second protons.

The pKa values for polyamines are influenced by the distance between the nitrogen atoms. After the first protonation, the resulting positive charge on the ammonium group will decrease the basicity of the remaining free amine group through an electrostatic effect. The magnitude of this effect decreases with increasing distance between the amine centers.

| Amine Center | Estimated pKa Range | Factors Influencing Basicity |

| Primary Amine | 9.5 - 11.0 | Alkyl chain inductive effect |

| Tertiary Amine | 10.0 - 11.5 | Inductive effect of three alkyl groups, steric effects |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of the kinetics and thermodynamics of reactions involving (5-Aminopentyl)bis(2-methoxyethyl)amine provides quantitative information about the rates and equilibria of its chemical transformations.

Thermodynamic studies provide information about the energy changes that occur during a reaction and the position of the equilibrium. Key thermodynamic parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

For the protonation of the amine centers, the equilibrium is described by the pKa values, which are related to the standard Gibbs free energy of protonation (ΔG° = -RTlnKₐ). The enthalpy of protonation (ΔH°) can be measured directly by calorimetry and provides information about the strength of the N-H bond being formed and the solvation effects. The entropy of protonation (ΔS°) reflects the change in disorder of the system upon protonation, which is largely influenced by changes in the solvation of the ions.

The thermodynamics of polyamine interactions with other molecules, such as metal ions or biological macromolecules, are also of significant interest. Polyamines are known to form stable complexes with various metal ions, and the stability of these complexes is quantified by their formation constants. The binding of polyamines to DNA, for example, is an entropically driven process, largely due to the release of counterions from the DNA surface. nih.gov

| Thermodynamic Parameter | Description | Relevance to (5-Aminopentyl)bis(2-methoxyethyl)amine |

| ΔG (Gibbs Free Energy) | Determines the spontaneity of a reaction. | Negative for favorable reactions like protonation and complexation. |

| ΔH (Enthalpy) | Heat change of a reaction at constant pressure. | Typically negative (exothermic) for protonation and many complexation reactions. |

| ΔS (Entropy) | Measure of the change in disorder of a system. | Can be positive or negative depending on the reaction and solvent effects. Often positive for chelation and DNA binding due to the release of smaller molecules. |

Computational Chemistry and Theoretical Investigations of 5 Aminopentyl Bis 2 Methoxyethyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry.

Density Functional Theory (DFT) has become a popular method due to its favorable balance of accuracy and computational cost. It calculates the electronic structure of a molecule by modeling its electron density. The B3LYP functional combined with a basis set like 6-311G is commonly used for such calculations on organic molecules. bibliotekanauki.pl These computations can elucidate a variety of electronic and molecular properties.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, they can provide highly accurate results, serving as a benchmark for other methods.

For (5-Aminopentyl)bis(2-methoxyethyl)amine, these calculations can determine key properties including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map. These are crucial for predicting reactivity. For instance, regions of negative electrostatic potential are susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack.

Thermodynamic Properties: Heats of formation, Gibbs free energy, and entropy can be calculated, providing insights into the molecule's stability and reaction thermodynamics. bibliotekanauki.pl

Dipole Moment and Polarizability: These properties govern the molecule's interaction with electric fields and its behavior in polar solvents.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentyl chain and the methoxyethyl groups in (5-Aminopentyl)bis(2-methoxyethyl)amine means it can adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.

By systematically rotating the dihedral angles of the molecule's rotatable bonds, a Potential Energy Surface (PES) can be generated. bohrium.com The PES is a multidimensional map where the molecular energy is plotted as a function of its geometric parameters. The minima on this surface correspond to stable conformers (low-energy states), while saddle points represent transition states for conformational changes. bohrium.com Such analyses, often performed using DFT or semi-empirical methods, can identify the global minimum energy conformation—the most populated state under equilibrium conditions—as well as other low-energy conformers that may be biologically or chemically relevant. bohrium.com

For (5-Aminopentyl)bis(2-methoxyethyl)amine, key dihedral angles for analysis would include those around the C-C bonds of the pentyl chain and the C-C, C-O, and C-N bonds of the bis(2-methoxyethyl)amine (B57041) moiety. Understanding the energy barriers between conformers provides insight into the molecule's flexibility and the timescale of its conformational dynamics.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model a molecule in the gas phase (as an isolated entity), Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation for (5-Aminopentyl)bis(2-methoxyethyl)amine would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field. The simulation yields a trajectory that details the position and velocity of every atom over time.

Analysis of this trajectory can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine and ether groups through hydrogen bonding and dipole-dipole interactions.

Conformational Dynamics: How the molecule transitions between different conformations in solution, providing a dynamic view of the potential energy surface.

Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.

Intermolecular Interactions: If other solutes are present, MD can model how (5-Aminopentyl)bis(2-methoxyethyl)amine interacts with them, which is crucial for understanding its role in chemical reactions or biological systems. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying unknown compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. The calculated shifts are often scaled or compared to a reference compound (like TMS) to improve agreement with experimental data. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: By performing a vibrational frequency calculation on the optimized geometry of the molecule, the IR spectrum can be simulated. researchgate.net The calculation yields the frequencies and intensities of the vibrational modes (e.g., N-H stretching, C-O stretching, CH₂ bending). biorxiv.orgchemicalbook.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net

Table 8.2: Illustrative Comparison of Predicted vs. Experimental IR Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Primary Amine) | 3350, 3280 | 3400-3250 |

| C-H Stretch (Aliphatic) | 2945, 2880 | 3000-2850 |

| N-H Bend (Primary Amine) | 1610 | 1650-1580 |

Note: Predicted frequencies are hypothetical examples based on typical scaling factors for DFT calculations.

Design and Prediction of Novel Derivatives

Computational chemistry is a powerful tool in rational drug design and materials science for designing novel derivatives with desired properties. nih.gov Starting with the scaffold of (5-Aminopentyl)bis(2-methoxyethyl)amine, computational methods can be used to predict how chemical modifications would alter its properties.

This in silico design process involves:

Defining a Target Property: This could be enhanced reactivity, specific binding affinity to a receptor, improved solubility, or different electronic properties. chemrevlett.com

Generating Virtual Derivatives: A library of virtual compounds can be created by adding or modifying functional groups on the parent molecule. For example, substituents could be added to the pentyl chain or the primary amine could be converted to a secondary or tertiary amine, an amide, or a thiourea. nih.gov

High-Throughput Screening: The properties of these virtual derivatives are then calculated using quantum chemical methods or predicted using Quantitative Structure-Activity Relationship (QSAR) models. This allows for rapid screening of many potential candidates without the need for synthesis.

Prioritizing Candidates: The most promising derivatives, based on the computational predictions, are then selected for synthesis and experimental validation. researchgate.net

For example, derivatives could be designed to modulate the basicity of the amine groups or to introduce chiral centers, leading to stereospecific interactions. The impact of these changes on the molecule's conformational preferences and electronic properties would be evaluated computationally before proceeding with laboratory work.

Analytical Chemistry Methodologies for 5 Aminopentyl Bis 2 Methoxyethyl Amine in Research Matrices

Chromatographic Separation and Detection Techniques (e.g., GC-MS, HPLC-UV/MS)

Chromatographic methods are fundamental for the separation and quantification of (5-Aminopentyl)bis(2-methoxyethyl)amine from complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors offer robust platforms for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amines, in general, can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and poor reproducibility. vt.edu To address this, derivatization is often employed to increase volatility and improve chromatographic behavior. For a compound like (5-Aminopentyl)bis(2-methoxyethyl)amine, derivatization of the primary amine group would be a critical step. Common derivatizing agents for amines include acylating reagents (e.g., pentafluoropropionamide) or silylating reagents. nih.gov The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the derivatized analyte. Electron ionization (EI) can yield characteristic fragments, while chemical ionization (CI) can provide a stronger molecular ion signal, aiding in molecular weight determination. nih.gov

High-Performance Liquid Chromatography (HPLC-UV/MS):

HPLC is well-suited for the analysis of less volatile and thermally labile compounds, making it a viable alternative to GC for (5-Aminopentyl)bis(2-methoxyethyl)amine. Reversed-phase HPLC (RP-HPLC) is a common mode of separation. For instance, a similar compound, Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, can be analyzed by RP-HPLC using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like formic acid for MS compatibility. sielc.com

Detection can be achieved using a UV detector if the analyte possesses a suitable chromophore. However, given the structure of (5-Aminopentyl)bis(2-methoxyethyl)amine, it lacks a strong UV chromophore, which may limit the sensitivity of HPLC-UV methods. Coupling HPLC with a mass spectrometer (HPLC-MS) overcomes this limitation. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically operating in positive ion mode to protonate the amine groups. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for quantification in complex matrices. researchgate.net

Table 1: Comparison of Chromatographic Techniques for (5-Aminopentyl)bis(2-methoxyethyl)amine Analysis

| Feature | GC-MS | HPLC-UV/MS |

|---|---|---|

| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Derivatization | Often required to improve volatility and peak shape. vt.edu | Generally not required for the analyte itself. |

| Detection | Mass Spectrometry (highly selective and sensitive). nih.gov | UV (low sensitivity for this compound), Mass Spectrometry (high sensitivity and selectivity). sielc.comresearchgate.net |

| Advantages | High resolution, established libraries for identification. | Wide applicability, suitable for non-volatile compounds. |

| Limitations | Potential for thermal degradation, requires derivatization. vt.edu | UV detection may lack sensitivity. |

Electrochemical Sensing and Quantification Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of electroactive compounds. While specific methods for (5-Aminopentyl)bis(2-methoxyethyl)amine are not extensively documented, the principles of electrochemical detection of amines can be applied. The primary amine group in the molecule can be electrochemically oxidized at a suitable electrode surface.

The development of an electrochemical sensor would involve modifying an electrode (e.g., glassy carbon, gold) with materials that enhance the electrochemical response towards the analyte. This can include nanomaterials or specific recognition elements. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) could be employed for qualitative and quantitative analysis. nih.govfrontiersin.org For instance, the interaction of amino-substituted compounds with DNA immobilized on an electrode has been shown to produce a detectable change in the electrochemical signal, suggesting a potential avenue for biosensor development. nih.gov The sensitivity of such sensors can reach nanomolar levels, offering a significant advantage for trace analysis. nih.gov

Sample Preparation Strategies for Complex Matrix Analysis

The effective analysis of (5-Aminopentyl)bis(2-methoxyethyl)amine in complex research matrices (e.g., biological fluids, environmental samples) necessitates robust sample preparation to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): This is a classic technique where the analyte is partitioned between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure the amine is in its neutral form to facilitate extraction into an organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective method for sample cleanup and concentration. For an amine-containing compound, a cation-exchange SPE sorbent would be appropriate. The sample is loaded at a pH where the amine is protonated (positively charged) and binds to the negatively charged sorbent. Interfering components are washed away, and the analyte is then eluted with a solvent that neutralizes the amine or disrupts the ionic interaction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide residue analysis, can be adapted for other analytes. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE with various sorbents to remove specific matrix components.

Development of Derivatization Protocols for Enhanced Detection

As mentioned for GC-MS analysis, derivatization is a key strategy to improve the analytical performance for compounds like (5-Aminopentyl)bis(2-methoxyethyl)amine.

For GC-MS: The primary amine group can be targeted to introduce a functional group that increases volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common approach for amines. nih.gov The resulting derivatives are more volatile and exhibit better chromatographic behavior.

For HPLC-UV/Fluorescence: To enhance detection by UV or fluorescence detectors, a derivatizing agent containing a chromophore or fluorophore can be used. Reagents that react with primary amines, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), can be employed to introduce a highly responsive tag to the molecule, significantly lowering the detection limits.

Table 2: Potential Derivatization Reagents for (5-Aminopentyl)bis(2-methoxyethyl)amine

| Analytical Technique | Derivatizing Reagent | Purpose |

|---|---|---|

| GC-MS | Pentafluoropropionamide | Increases volatility and improves peak shape. nih.gov |

| GC-MS | Silylating agents (e.g., BSTFA) | Increases volatility. |

| HPLC-UV | Dansyl Chloride | Introduces a strong chromophore for UV detection. |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Forms a fluorescent derivative for sensitive detection. |

An extensive review of publicly available scientific literature and environmental research databases reveals a significant lack of specific information regarding the environmental research perspectives and degradation pathways of the chemical compound (5-Aminopentyl)bis(2-methoxyethyl)amine. Consequently, a detailed, data-driven article adhering to the requested outline cannot be generated at this time.

Scientific research on the environmental fate and effects of chemical compounds is highly specific. General models for chemical dispersion and transport in aquatic and terrestrial systems exist, such as the System for Hazard Assessment of Released Chemicals (SHARC) model. usna.edu These models utilize hydrodynamic and meteorological data to predict the movement and concentration of substances in the environment. usna.edu However, to be accurate, they require specific input data on the physicochemical properties and degradation rates of the compound .

Further research, including laboratory and field studies, would be necessary to determine the following for (5-Aminopentyl)bis(2-methoxyethyl)amine:

Environmental Research Perspectives and Degradation Pathways

Fate and Transport Modeling:The compound's mobility, persistence, and potential for accumulation in different environmental compartments.

Until such research is conducted and published, a comprehensive and authoritative article on the environmental research perspectives and degradation pathways of (5-Aminopentyl)bis(2-methoxyethyl)amine cannot be responsibly produced.

Future Research Directions and Emerging Paradigms in Functionalized Amine Chemistry

Integration with Artificial Intelligence and Machine Learning for Compound Design

Machine learning models, particularly deep learning architectures like recurrent neural networks (RNNs) and autoencoders, can be trained on vast datasets of known chemical structures and their properties. semanticscholar.orgyoutube.com These models can learn the underlying relationships between a molecule's structure and its function, enabling the de novo design of novel compounds with desired characteristics. nih.govsemanticscholar.org For instance, an ML model could be tasked with designing a functionalized amine that exhibits high selectivity for a particular biological target or possesses specific physical properties for a material science application.

| Area of Impact | Traditional Approach | AI/ML-Driven Approach |

|---|---|---|

| Compound Discovery | High-throughput screening, serendipity | De novo design, targeted generation of molecules semanticscholar.org |

| Property Prediction | Experimental testing, computational chemistry | Rapid prediction of physicochemical and biological properties youtube.com |

| Synthesis Planning | Expert knowledge, retrosynthetic analysis | Automated suggestion of synthetic routes nih.gov |

Exploration of Novel Application Domains

The unique structural features of functionalized amines, such as the combination of hydrogen bond donors and acceptors, and the potential for multiple sites of reactivity, make them attractive candidates for a wide range of applications. Polyamines, which contain multiple amine groups, are known to play crucial roles in numerous biological processes, including cell growth, proliferation, and differentiation. mdpi.com This biological activity has spurred research into the development of synthetic polyamine analogs for therapeutic purposes. mdpi.com

One emerging application for functionalized amines is in the field of carbon capture and utilization. Amine-functionalized materials have shown promise as sorbents for capturing carbon dioxide directly from the air. researchgate.net The design of novel amines with optimized CO2 binding enthalpies is an active area of research, with computational modeling and machine learning being used to screen vast numbers of candidate molecules. rsc.org

Furthermore, the ability of functionalized amines to act as ligands for metal ions is being exploited in the development of new catalysts and materials. The coordination of metal ions to the nitrogen atoms in polyamines can lead to the formation of stable complexes with unique catalytic or material properties. The exploration of these and other novel application domains will continue to be a major driver of research in functionalized amine chemistry.

Challenges in Sustainable Synthesis and Application

While the potential applications of functionalized amines are vast, their synthesis and use must be considered within the framework of green and sustainable chemistry. Traditional methods for amine synthesis often rely on harsh reagents, produce significant amounts of waste, and have a high environmental impact.

A key challenge is the development of more atom-economical and environmentally benign synthetic methods. This includes the use of renewable feedstocks, the development of catalytic reactions that minimize waste, and the use of greener solvents. For example, the direct amination of alcohols using "hydrogen borrowing" catalysis is a more sustainable alternative to traditional methods that rely on alkyl halides.

Another challenge lies in the end-of-life considerations for products containing functionalized amines. Designing these molecules for biodegradability or recyclability is crucial for minimizing their environmental persistence. This requires a life-cycle approach to chemical design, where the ultimate fate of the molecule is considered from the outset.

The principles of green chemistry provide a roadmap for addressing these challenges. By focusing on waste prevention, atom economy, and the use of less hazardous substances, the chemical community can work towards a more sustainable future for the synthesis and application of functionalized amines.

| Principle | Application in Amine Synthesis |

|---|---|

| Prevention | Designing synthetic routes that generate minimal waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable sources rather than depleting fossil fuels. |

Q & A

Q. What are the optimal synthetic routes for (5-aminopentyl)bis(2-methoxyethyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis data for this compound are limited, analogous bis(2-methoxyethyl)amine derivatives are synthesized via nucleophilic substitution or amide coupling. For example, N,N-bis(2-methoxyethyl)acrylamide is prepared by reacting the amine with acryloyl chloride under basic conditions . For (5-aminopentyl)bis(2-methoxyethyl)amine, a two-step approach is proposed:

Amination : React 5-aminopentanol with a methoxyethyl halide (e.g., 2-methoxyethyl chloride) using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .

Purification : Employ column chromatography or distillation (based on volatility, as bis(2-methoxyethyl)amine derivatives have boiling points ~170°C ).

Monitor reaction progress via TLC or NMR to optimize stoichiometry and temperature.

Q. How can researchers characterize the purity and structural integrity of (5-aminopentyl)bis(2-methoxyethyl)amine?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C spectra with predicted shifts (e.g., methoxyethyl groups show characteristic δ ~3.3–3.5 ppm for OCH₃ and δ ~2.6–2.8 ppm for N-CH₂) .

- Mass Spectrometry : Confirm molecular weight (expected m/z ~218.3 for C₁₂H₂₈N₂O₂) using ESI-MS or GC-MS.

- Elemental Analysis : Validate C, H, N, and O percentages (±0.3% deviation).

Cross-reference with CAS 111-95-5 (bis(2-methoxyethyl)amine) for analogous functional group behavior .

Advanced Research Questions

Q. What experimental design challenges arise when studying the stability of (5-aminopentyl)bis(2-methoxyethyl)amine under varying pH and temperature?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Polyphosphazenes with bis(2-methoxyethyl)amino groups degrade at ~250°C, suggesting similar thermal thresholds .

- pH Sensitivity : Perform stability studies in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC, noting hydrolytic cleavage of methoxyethyl or amine groups.

- Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress, analyzing byproducts via GC-MS .

Q. How can researchers resolve contradictory data in biological activity studies of (5-aminopentyl)bis(2-methoxyethyl)amine?

- Methodological Answer : Contradictions may arise from:

- Matrix Effects : Validate assays in multiple biological matrices (e.g., plasma vs. urine) to rule out interference .

- Dose-Response Variability : Use fixed molar concentrations and standardized cell lines (e.g., HEK293 or HepG2) to minimize batch effects.

- Analytical Consistency : Employ LC-MS/MS for quantification, achieving LOQs ≤10 ng/mL to ensure reliability .

Cross-validate with orthogonal methods (e.g., SPR for binding affinity or enzymatic assays for inhibition kinetics).

Q. What computational modeling approaches predict the interaction of (5-aminopentyl)bis(2-methoxyethyl)amine with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., GPCRs or ion channels). Parameterize methoxyethyl groups with OPLS-AA force fields.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.